SR 13800

Vue d'ensemble

Description

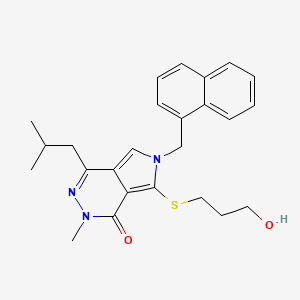

SR 13800 est un inhibiteur puissant du transporteur de monocarboxylate 1 (MCT1). Il est connu pour sa capacité à bloquer la prolifération des cellules de lymphome Raji et à inhiber l'absorption du lactate dans les cellules cancéreuses du sein . Le nom chimique de this compound est 2,6-Dihydro-7-[(3-hydroxypropyl)thio]-2-methyl-4-(2-methylpropyl)-6-(1-naphthalenylmethyl)-1H-pyrrolo[3,4-d]pyridazin-1-one .

Méthodes De Préparation

La synthèse de SR 13800 implique plusieurs étapes, y compris la formation de la structure de base de la pyrrolo[3,4-d]pyridazin-1-one et sa fonctionnalisation ultérieure. Les voies de synthèse et les conditions de réaction exactes sont des informations exclusives et ne sont pas divulguées publiquement en détail. Il est connu que le composé est préparé avec une pureté élevée (≥98%) et stocké à +4°C .

Analyse Des Réactions Chimiques

SR 13800 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans this compound.

Substitution : Le composé peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.

Les réactifs et les conditions couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de recherche scientifique

This compound présente plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier les transporteurs de monocarboxylate et leur rôle dans le métabolisme cellulaire.

Biologie : Étudié pour ses effets sur la prolifération cellulaire et l'absorption du lactate dans les cellules cancéreuses.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du cancer en raison de sa capacité à inhiber le MCT1 et à bloquer la prolifération des cellules cancéreuses.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les transporteurs de monocarboxylate .

Mécanisme d'action

This compound exerce ses effets en inhibant le transporteur de monocarboxylate 1 (MCT1). Cette inhibition bloque le transport du lactate à travers les membranes cellulaires, ce qui conduit à une accumulation de lactate dans les cellules. Cela perturbe le métabolisme cellulaire et inhibe la prolifération cellulaire. Les cibles moléculaires et les voies impliquées comprennent le MCT1 et les voies métaboliques associées .

Applications De Recherche Scientifique

Cancer Research

SR 13800 has been extensively studied for its potential applications in cancer therapy, particularly due to its ability to inhibit the proliferation of various cancer cell lines, including Raji lymphoma cells and breast cancer cells. The compound's mechanism of action involves blocking lactate uptake, which is vital for the metabolic adaptation of cancer cells that rely heavily on lactate for energy production.

Case Study: Neuroblastoma

Research has demonstrated that this compound can disrupt normal metabolic processes in neuroblastoma cells, leading to increased intracellular lactate levels. A study utilizing gas chromatography-mass spectrometry (GC-MS) profiling revealed that treatment with this compound resulted in enhanced tricarboxylic acid (TCA) cycle activity, indicating a shift towards oxidative phosphorylation as the primary energy source. This study highlighted the compound's potential to synergize with chemotherapeutic agents like vincristine and doxorubicin, enhancing their efficacy against MYCN-amplified neuroblastoma cells .

Metabolic Studies

This compound is utilized as a tool compound in metabolic studies to investigate the role of monocarboxylate transporters in cellular metabolism. By inhibiting MCT1, researchers can explore how lactate transport affects cellular energy dynamics and metabolic pathways.

Impact on Metabolic Profiles

Studies have shown that this compound treatment leads to significant changes in metabolic profiles, including increased levels of TCA cycle intermediates such as α-ketoglutarate, malate, and citrate. These alterations suggest an enhanced reliance on oxidative metabolism following MCT1 inhibition .

Drug Development

The compound is also being explored for its potential as a lead compound in the development of new drugs targeting MCT1. Its high potency and specificity make it an attractive candidate for further pharmacological exploration.

Mécanisme D'action

SR 13800 exerts its effects by inhibiting monocarboxylate transporter 1 (MCT1). This inhibition blocks the transport of lactate across cell membranes, leading to an accumulation of lactate within cells. This disrupts cellular metabolism and inhibits cell proliferation. The molecular targets and pathways involved include MCT1 and related metabolic pathways .

Comparaison Avec Des Composés Similaires

SR 13800 est unique par rapport aux autres inhibiteurs du MCT1 en raison de sa forte puissance et de sa spécificité. Les composés similaires comprennent :

MCT1-IN-2 : Un autre inhibiteur puissant du MCT1 avec des effets anticancéreux.

Dérivés de ptéridine dione et trione : Ces composés inhibent également le MCT1 et ont été étudiés pour leurs relations structure-activité.

This compound se distingue par sa forte affinité pour le MCT1 et son efficacité à bloquer l'absorption du lactate et la prolifération cellulaire .

Activité Biologique

SR 13800 is a selective inhibitor of the monocarboxylate transporter 1 (MCT1), which plays a critical role in lactate transport across cell membranes. This compound has garnered attention for its potential applications in cancer therapy, particularly in high-risk neuroblastoma. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms, effects on cellular metabolism, and potential therapeutic synergies.

This compound exerts its biological effects primarily through the inhibition of MCT1, which disrupts lactate homeostasis in cancer cells. By blocking lactate transport, this compound alters the metabolic landscape of cells, leading to a cascade of biochemical changes.

- Lactate Homeostasis Disruption : Inhibition of MCT1 results in increased intracellular lactate levels while decreasing lactate secretion into the extracellular environment. This change can lead to metabolic stress within the cell and affect growth and survival pathways.

- Metabolic Profiling : Studies using GC-MS profiling have shown that treatment with this compound leads to enhanced tricarboxylic acid (TCA) cycle activity. Specifically, increases were observed in metabolites such as α-ketoglutarate, malate, and citrate, indicating a shift towards oxidative phosphorylation as a primary energy source .

Effects on Cell Growth

The impact of this compound on various cancer cell lines has been assessed through dose-response assays. The following table summarizes the IC50 values for this compound across different cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| Neuroblastoma (e.g., Kelly) | 14.6 - 31.3 |

| Breast Cancer (MCF7) | 14.6 - 31.3 |

| Fibroblast (WI-38) | 167.4 |

These results indicate that this compound is significantly more effective in inhibiting growth in neuroblastoma and breast cancer cells compared to fibroblast cells .

Synergistic Effects with Chemotherapeutics

Research has demonstrated that this compound can enhance the efficacy of traditional chemotherapeutic agents such as vincristine and doxorubicin. In combination studies:

- Vincristine : There was a strong synergistic effect observed when this compound was combined with vincristine in Kelly neuroblastoma cells, resulting in complete loss of cell viability at low doses.

- Doxorubicin : While not synergistic with doxorubicin in Kelly cells, the combination still showed significant effects on cell viability .

Case Studies and Research Findings

A notable study investigated the metabolic effects of this compound on MYCN-amplified neuroblastoma cells. Key findings included:

- Increased Oxidative Phosphorylation : Following treatment with this compound, there was a marked increase in oxygen consumption rate (OCR) and intracellular ATP levels, indicating enhanced oxidative phosphorylation .

- Reactive Oxygen Species (ROS) : Treatment with this compound resulted in elevated ROS levels within cells. This increase may contribute to the observed synergistic effects when combined with other chemotherapeutics .

Propriétés

IUPAC Name |

5-(3-hydroxypropylsulfanyl)-3-methyl-1-(2-methylpropyl)-6-(naphthalen-1-ylmethyl)pyrrolo[3,4-d]pyridazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O2S/c1-17(2)14-22-21-16-28(15-19-10-6-9-18-8-4-5-11-20(18)19)25(31-13-7-12-29)23(21)24(30)27(3)26-22/h4-6,8-11,16-17,29H,7,12-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDAVMXLEMHVXOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NN(C(=O)C2=C(N(C=C12)CC3=CC=CC4=CC=CC=C43)SCCCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.